
5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one is a naturally occurring compound found in various plants such as Glycyrrhiza glabra and Helichrysum forskahlii . This compound belongs to the class of flavanones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenolic precursors.
Cyclization: The formation of the benzopyran ring system is accomplished through cyclization reactions, which may involve acid or base catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods optimized for high yield and purity. The extraction process often includes solvent extraction, purification, and crystallization steps.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution Reagents: Halogenating agents, alkylating agents, and other reagents are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research focuses on its potential therapeutic applications in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of various pathogens.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-6-[(2r)-2-methylbutanoyl]-4-propylchromen-2-one: Found in Mammea africana and Mammea americana.
5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-1-benzopyran-4-one: Found in Glycyrrhiza glabra and Helichrysum forskahlii.
Uniqueness
5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and prenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8(2)3-4-9-11(15)7-12(16)10-5-6-13(17)18-14(9)10/h3,5-7,15-16H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBKSGLMACQGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=O)C=C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20788813 |
Source


|
| Record name | 5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20788813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53017-21-3 |
Source


|
| Record name | 5,7-Dihydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20788813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

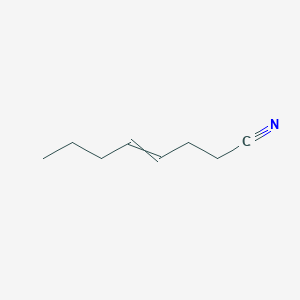
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

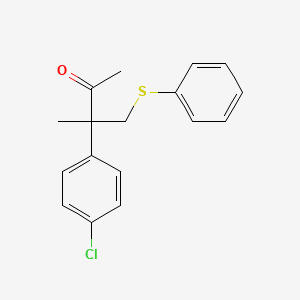
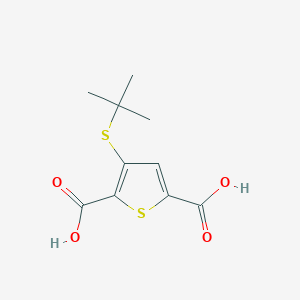
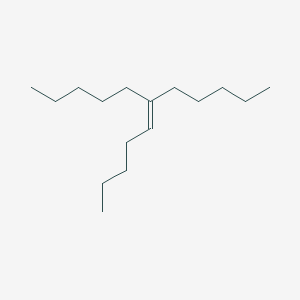
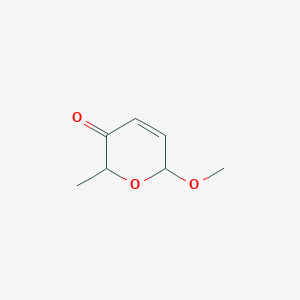

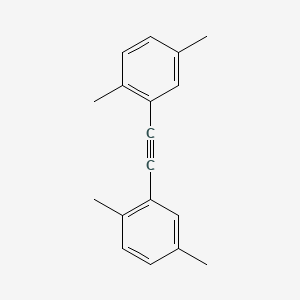
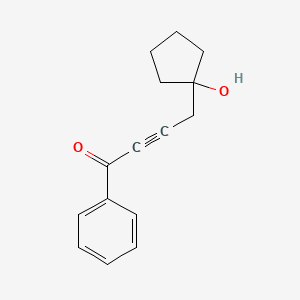
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)

